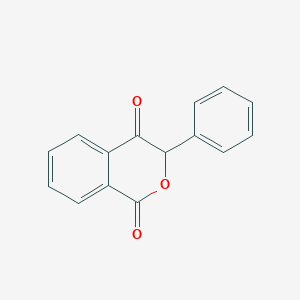
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- is a useful research compound. Its molecular formula is C15H10O3 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
- Molecular Formula : C15H10O3
- Molecular Weight : 238.24 g/mol
- IUPAC Name : 3-phenylisochromene-1,4-dione
- CAS Number : 5651-46-7
The compound features a fused benzene and pyran ring structure with a phenyl group at the 3-position. This arrangement contributes to its diverse biological activities.
Anti-Cancer Properties
Research indicates that 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- exhibits significant anti-cancer properties. It has been shown to modulate key cell signaling pathways involved in tumor growth and proliferation. The compound's ability to inhibit cancer cell lines highlights its potential as a therapeutic agent against various cancers.
Neuropharmacology
The compound acts as a ligand for sigma receptors, which are implicated in several neurological disorders. Studies suggest that it may be beneficial in treating conditions such as depression and anxiety disorders by influencing neurotransmitter release and reuptake mechanisms. Additionally, its interaction with calcium signaling pathways indicates potential applications in cardiovascular research.
Biological Activities
The biological activities of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl- can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-cancer | Modulates tumor growth signaling pathways |
| Neuropharmacology | Ligand for sigma receptors; potential treatment for depression and anxiety |
| Cardiovascular | Influences calcium signaling pathways |
Case Study 1: Anti-Cancer Research
A study published in a peer-reviewed journal explored the anti-cancer efficacy of 1H-2-Benzopyran-1,4(3H)-dione, 3-phenyl-. The results indicated that the compound significantly inhibited the growth of various cancer cell lines, demonstrating a dose-dependent response. The mechanisms involved were linked to apoptosis induction and cell cycle arrest at specific phases .
Case Study 2: Neuropharmacological Effects
Research investigating the neuropharmacological effects of this compound highlighted its interaction with sigma receptors. In vitro assays showed that it modulated neurotransmitter levels, suggesting its potential utility in treating mood disorders. Further studies are warranted to assess its efficacy in vivo.
Eigenschaften
CAS-Nummer |
5651-46-7 |
|---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
3-phenylisochromene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c16-13-11-8-4-5-9-12(11)15(17)18-14(13)10-6-2-1-3-7-10/h1-9,14H |
InChI-Schlüssel |
XCHGJUZNPCZXLL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Kanonische SMILES |
C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















